2-(2-Fluorophenoxy)ethyl 6-chloropyridine-3-carboxylate
Description
2-(2-Fluorophenoxy)ethyl 6-chloropyridine-3-carboxylate is a synthetic ester derivative combining a fluorinated aromatic ether moiety with a halogenated pyridine ring. The compound features a 2-fluorophenoxy group linked via an ethyl ester bridge to the 3-carboxylate position of a 6-chloropyridine scaffold.
Properties
IUPAC Name |
2-(2-fluorophenoxy)ethyl 6-chloropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO3/c15-13-6-5-10(9-17-13)14(18)20-8-7-19-12-4-2-1-3-11(12)16/h1-6,9H,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBGYRGXDHLIBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCOC(=O)C2=CN=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenoxy)ethyl 6-chloropyridine-3-carboxylate typically involves the reaction of 2-fluorophenol with ethylene oxide to form 2-(2-fluorophenoxy)ethanol. This intermediate is then reacted with 6-chloropyridine-3-carboxylic acid under esterification conditions to yield the final product. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the pyridine ring, potentially converting it to a piperidine derivative.
Substitution: The fluorine atom on the phenoxy group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Fluorophenoxy)ethyl 6-chloropyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers with unique properties due to the presence of fluorine and chlorine atoms.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenoxy)ethyl 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The fluorophenoxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the chloropyridine moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity: The 2-fluorophenoxy group in the target compound likely enhances lipophilicity compared to the hexanamidophenyl analog (CAS 731777-66-5), which incorporates a polar amide group . This difference could influence pharmacokinetic properties, such as blood-brain barrier penetration or protein binding.
Electronic and Steric Modifications :
- The 6-chloro substituent on the pyridine ring is conserved across multiple analogs, suggesting its critical role in electronic stabilization or target recognition. In contrast, 3,6-dichloropyridine-2-carboxylic acid (T3D4488) demonstrates how additional halogenation alters electronic density, possibly enhancing electrophilic reactivity .
Biological Implications: Ethyl esters (as in the target compound) are common prodrug motifs, whereas carboxylic acids (e.g., T3D4488) may exhibit direct biological activity but poorer membrane permeability . The fluorophenoxy group’s electron-withdrawing nature could stabilize the ester bond against hydrolysis compared to non-fluorinated analogs .
Biological Activity
2-(2-Fluorophenoxy)ethyl 6-chloropyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₂ClFNO₃
- Molecular Weight : 285.69 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. The specific mechanisms are still under investigation, but preliminary studies suggest that it may inhibit certain kinases and modulate receptor activity.
Anticancer Activity
Recent research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study highlighted its potential to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The compound demonstrated cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| FaDu (hypopharyngeal) | 5.0 | Induction of apoptosis |
| HeLa (cervical) | 4.5 | Cell cycle arrest |
| HCT116 (colon) | 6.0 | Inhibition of proliferation |
These findings suggest that this compound may act as a lead molecule for the development of new anticancer therapies.
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on several enzymes involved in cancer progression and inflammation. For example, it has shown promising inhibition of VEGFR-2 kinase, an important target in angiogenesis:
| Enzyme Target | IC50 (µM) | Biological Relevance |
|---|---|---|
| VEGFR-2 | 1.46 | Implicated in tumor angiogenesis |
| CDK2 | 0.36 | Regulates cell cycle progression |
| IKKβ | 0.87 | Involved in inflammatory responses |
Case Studies
-
Study on Apoptosis Induction :
A study published in Molecular Cancer Therapeutics reported that treatment with the compound led to significant apoptosis in FaDu cells, with associated changes in mitochondrial membrane potential and caspase activation. -
In Vivo Efficacy :
In a mouse model of colorectal cancer, administration of the compound resulted in a notable reduction in tumor size compared to control groups, indicating its potential for systemic therapeutic application. -
Structure-Activity Relationship (SAR) :
Research has explored SAR to optimize the biological activity of derivatives based on this compound. Modifications to the fluorophenoxy group have been shown to enhance potency and selectivity against specific cancer types.
Q & A
Q. How to evaluate long-term stability under varying storage and operational conditions?
- Methodological Answer :
- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
- Analytical Monitoring : Track degradation products via UPLC-QTOF-MS and NMR.
- Kinetic Modeling : Calculate Arrhenius parameters to predict shelf-life at 25°C .
Key Considerations
- Theoretical Frameworks : Link studies to conceptual models (e.g., structure-activity relationships, environmental partitioning theory) .
- Data Contradictions : Use sensitivity analyses and stratified sampling to isolate confounding variables .
- Ethical Compliance : Adhere to institutional guidelines for chemical handling and disposal, referencing Safety Data Sheets (SDS) for hazard mitigation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
